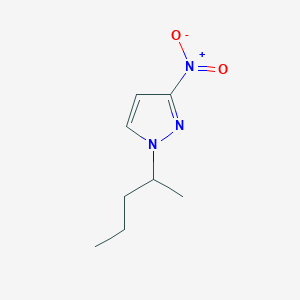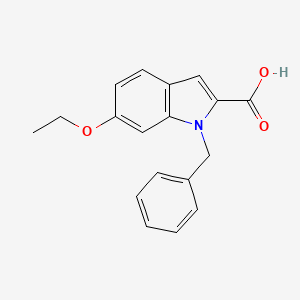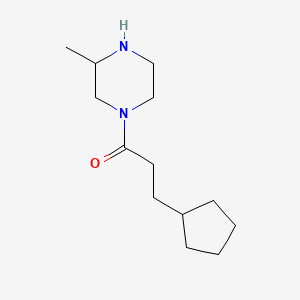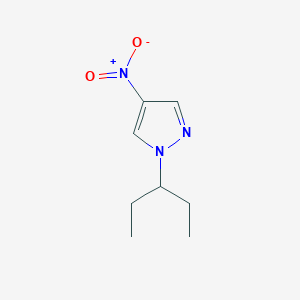
3-Methyl-1-(3-methylbenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(3-methylbenzoyl)piperazine is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol.
Vorbereitungsmethoden
The synthesis of 3-Methyl-1-(3-methylbenzoyl)piperazine involves several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi reaction: This multicomponent reaction is used to synthesize piperazine derivatives by combining an isocyanide, an amine, a carbonyl compound, and a carboxylic acid.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Analyse Chemischer Reaktionen
3-Methyl-1-(3-methylbenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(3-methylbenzoyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various piperazine derivatives.
Biology: The compound has been studied for its potential biological activities, including repellent properties and toxic effects on mosquitoes.
Medicine: Piperazine derivatives are known for their pharmaceutical activities, and this compound is being explored for potential therapeutic applications.
Industry: It is used in the preparation of molecularly imprinted microspheres and as a mimic template in the preparation of difunctional strong anion-exchange stationary phases.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(3-methylbenzoyl)piperazine involves its interaction with molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing their activity . The specific pathways and targets depend on the biological context and the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-(3-methylbenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Used in the preparation of molecularly imprinted microspheres.
1-(3-Methylbenzoyl)piperazine: A stable analogue of piperazine with repellent properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.
Eigenschaften
IUPAC Name |
(3-methylphenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)13(16)15-7-6-14-11(2)9-15/h3-5,8,11,14H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFFVQLXYMBJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)


![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)
![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361979.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)

![1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6362003.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)


